molecular formula C11H10BrN B13922442 6-Bromo-3-cyclopropyl-1H-indole

6-Bromo-3-cyclopropyl-1H-indole

Cat. No.: B13922442
M. Wt: 236.11 g/mol
InChI Key: OZPBFELLDBURGP-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a bromine atom and a cyclopropyl group to the indole structure can potentially enhance its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopropyl-1H-indole typically involves the bromination of 3-cyclopropyl-1H-indole. One common method is the electrophilic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-cyclopropyl-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group can enhance the compound’s binding affinity and selectivity . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyclopropyl-1H-indole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-bromo-3-cyclopropyl-1H-indole

InChI

InChI=1S/C11H10BrN/c12-8-3-4-9-10(7-1-2-7)6-13-11(9)5-8/h3-7,13H,1-2H2

InChI Key

OZPBFELLDBURGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC3=C2C=CC(=C3)Br

Origin of Product

United States

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